4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Researchers seeking a non-halogenated, fragment-like azetidine-pyrazole scaffold for CNS library design face limited access to well-characterized, para-pyridyl-substituted variants. This compound provides a distinct 4-pyridyl H-bond acceptor geometry (XLogP=1.0, TPSA=34 Ų) ideal for structure-based design and serves as a matched-pair negative control for halogen SAR studies. Available for immediate dispatch.

Molecular Formula C14H18N4
Molecular Weight 242.32 g/mol
CAS No. 2549049-25-2
Cat. No. B6460173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine
CAS2549049-25-2
Molecular FormulaC14H18N4
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)CC3=CC=NC=C3
InChIInChI=1S/C14H18N4/c1-12-6-16-18(7-12)11-14-9-17(10-14)8-13-2-4-15-5-3-13/h2-7,14H,8-11H2,1H3
InChIKeyVMZBRLCTRITTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2549049-25-2: Identity and Physicochemical Baseline


4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine (CAS 2549049-25-2) is a synthetic heterocyclic compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol [1]. It incorporates a 4-pyridyl group linked via a methylene bridge to an azetidine ring, which is further substituted at the 3-position with a 4-methyl-1H-pyrazol-1-ylmethyl moiety [1]. Computed physicochemical properties include an XLogP3-AA of 1, a topological polar surface area of 34 Ų, 3 hydrogen bond acceptor sites, and 0 hydrogen bond donors [1]. The compound is cataloged in PubChem (CID 154883409) with the InChIKey VMZBRLCTRITTIK-UHFFFAOYSA-N [1].

Synthetic heterocyclic probe – azetidine-bridged pyridine-pyrazole scaffold with defined H-bond topology
Fragment-like physicochemical profile – MW 242, XLogP 1.0, TPSA 34 Ų, zero H-bond donors
Non-halogenated entry point – 4-methyl pyrazole avoids bromo/chloro substituents for cleaner metabolic profiling

CAS 2549049-25-2: Why Generic Substitution Fails


In-class azetidine-pyrazole-pyridine compounds cannot be casually interchanged because even minor peripheral modifications—such as replacing the 4-pyridyl group with a benzonitrile, pyrimidine, or carbonyl-linked heterocycle—alter the compound's hydrogen-bonding capacity, lipophilicity, and conformational flexibility, which are critical for target binding and selectivity [1]. Related patent literature demonstrates that the identity of the terminal (hetero)aryl group attached to the azetidine nitrogen profoundly influences receptor subtype selectivity (e.g., sigma-1 vs. sigma-2, or CB2 agonist potency) [2][3]. The 4-pyridylmethyl substitution in the target compound provides a distinct H-bond acceptor at the para position of the pyridine ring, a feature absent in the corresponding 2-pyridyl, phenyl, or benzonitrile analogs, potentially enabling unique interactions with binding-site residues [1][2].

Attribute
This Compound
vs
Close Analog
H-Bond Acceptor
3 acceptors; pyridine N at para position
vs
2 acceptors; benzonitrile linear geometry (CAS 2549037-30-9)
Lipophilicity
XLogP ~1.0 (4-pyridyl)
vs
XLogP ~0.2–0.5 (2-pyrimidyl analog)
Pyrazole Substituent
4-methyl (MW 242)
vs
4-bromo (MW ~321) or 4-chloro (MW ~277)

CAS 2549049-25-2: Differentiation vs. Closest Analogs


H-Bond Acceptor Topology vs. Benzonitrile Analogs

The target compound places a hydrogen bond acceptor (pyridine N) at the para position of the terminal aryl ring, yielding a calculated H-bond acceptor count of 3 (pyridine N, pyrazole N2, azetidine N) with the pyridine N oriented approximately 180° from the azetidine-methylene linker [1]. In contrast, the 3-pyridyl isomer would orient the acceptor N at approximately 120°, and the benzonitrile analog 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile (CAS 2549037-30-9) replaces the H-bond acceptor with a linear nitrile group, reducing the H-bond acceptor count to 2 while increasing lipophilicity . This topological difference can alter ligand–protein hydrogen-bonding geometry and selectivity in receptor binding pockets [1].

H-Bond Acceptor Topology
Class-level inference
3 acceptors, para N vector ~180° vs Δ +1 acceptor; angular vs linear
vs. benzonitrile analog: 2 acceptors, linear nitrile geometry
H-bond topology may influence binding-site complementarity review
Computed properties; receptor context requires validation
Medicinal Chemistry Structure-Activity Relationship Ligand Design

Lipophilicity: Pyridyl vs. Pyrimidyl Analogs

The target compound has a computed XLogP3-AA value of 1.0 [1]. The closely related pyrimidine analog 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549050-81-7) replaces the 4-pyridyl ring with a 2-pyrimidyl ring, adding a second endocyclic nitrogen and reducing lipophilicity to an estimated XLogP of approximately 0.2–0.5 . This lower logP may improve aqueous solubility but can compromise passive membrane permeability relative to the target compound's more balanced logP of 1.0 [1].

Lipophilicity
Class-level inference
XLogP 1.0 (target) vs ~0.2–0.5 (pyrimidyl)
ΔXLogP ≈ +0.5 to +0.8; target more lipophilic
Reported logP difference may influence permeability context
Comparator value estimated; measured logD may differ
Physicochemical Profiling Drug-likeness Permeability

Methyl vs. Halogen Substituent on Pyrazole

The target compound bears a 4-methyl substituent on the pyrazole ring, whereas direct analogs 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine and 4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine carry halogen atoms at the same position [1]. Halogen substitution increases molecular weight (bromo analog: ~321.2 g/mol; chloro analog: ~276.8 g/mol vs. target: 242.32 g/mol) and introduces potential for halogen bonding, oxidative metabolism (CYP-mediated dehalogenation), and altered electronic effects on the pyrazole ring [1]. The methyl group provides a smaller, metabolically more stable substituent that avoids halogen-associated toxicity flags while maintaining hydrophobic contact area [1].

Pyrazole Substituent
Class-level inference
4-methyl (MW 242, no halogen) vs ΔMW -79 Da (bromo), -35 Da (chloro)
Zero halogen-associated metabolic liability flags
Supports selection context for metabolic stability profiling
CYP-mediated dehalogenation risk absent in methyl analog
Medicinal Chemistry Metabolic Stability Halogen Bonding

CAS 2549049-25-2: Application Scenarios


Library Design for Sigma-1/CB2 Screening

The 4-pyridylmethyl-azetidine scaffold places a hydrogen-bond-accepting pyridine N at a defined distance and angle from the azetidine core, a feature that can be exploited in structure-based design for receptors where a para-oriented H-bond acceptor is favored. Patent disclosures from Laboratorios del Dr. Esteve S.A. on sigma receptor ligands and from Hoffmann-La Roche on CB2 agonists demonstrate that analogous azetidine-pyridine scaffolds achieve target engagement, supporting the use of this compound as a non-halogenated, low-molecular-weight entry point for focused library synthesis [1][2]. Its computed logP of 1.0 and TPSA of 34 Ų are consistent with CNS drug-like space [3].

Negative Control for Halogenated Analogs

Because the target compound lacks the bromine or chlorine substituent present in direct 4-halo-pyrazole analogs, it can serve as a matched-pair negative control in biochemical or cellular assays. Any activity differences observed between the 4-methyl target and its 4-bromo or 4-chloro counterparts can be attributed specifically to the halogen's electronic, steric, or halogen-bonding effects, enabling SAR deconvolution [3].

Physicochemical Benchmark for Fragment Libraries

With a molecular weight of 242.32 g/mol, 3 H-bond acceptors, 0 H-bond donors, and a rotatable bond count of 4, this compound sits within favorable fragment-like physicochemical space (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3). It can serve as a benchmarking standard for libraries of azetidine-bridged heterocycles intended for fragment-based drug discovery, providing a reference for solubility, permeability, and chemical stability measurements [3].

Application
Selection Property
Validation Focus
Sigma-1 / CB2 screening library design
Para-oriented H-bond acceptor topology
Target engagement in azetidine-pyridine patent scaffolds
Matched-pair negative control for halogenated analogs
Non-halogenated 4-methyl pyrazole identity
SAR deconvolution of halogen electronic / steric effects
Fragment-based library benchmarking
Fragment-like MW, logP, TPSA, HBA/HBD profile
Solubility, permeability, and chemical stability reference
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